4-(2-Chlorophenyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQZVQFEBKPDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585660 | |
| Record name | 4-(2-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-35-9 | |
| Record name | 4-(2-Chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Chlorophenyl Piperidine
Established Synthetic Routes for 4-(2-Chlorophenyl)piperidine Core Structure
The construction of the 4-arylpiperidine core, including the 2-chlorophenyl variant, relies on fundamental organic reactions that assemble the heterocyclic ring. These methods often involve cyclization, reduction, or condensation reactions as the key ring-forming steps.
Fundamental Reaction Types (e.g., Cyclization, Reduction, Condensation)
Cyclization Reactions: Intramolecular cyclization is a primary strategy for forming the piperidine (B6355638) ring. This can be achieved through various pathways, including radical cyclizations and transition-metal-catalyzed processes. For instance, the cyclization of appropriately substituted open-chain precursors, such as amino-alkenes or amino-alkynes, can efficiently yield the six-membered ring system. While not specific to the 2-chloro derivative, general methods for the synthesis of 4-arylpiperidines often involve the cyclization of precursors that already contain the substituted phenyl ring.
Reduction of Pyridinium Salts and Pyridines: A common and effective method for synthesizing 4-arylpiperidines is the reduction of the corresponding pyridine (B92270) precursors. The aromatic pyridine ring can be fully saturated to the piperidine ring through catalytic hydrogenation. This process often employs catalysts such as platinum oxide (PtO2) or palladium on carbon (Pd/C) under hydrogen pressure. asianpubs.orgd-nb.info The starting 4-arylpyridine can be synthesized through cross-coupling reactions. For instance, 4-phenylpyridine (B135609) can be hydrogenated to 4-phenylpiperidine (B165713), and this methodology is applicable to substituted derivatives. d-nb.info The chemoselectivity of the reduction is a key consideration, especially when other reducible functional groups are present in the molecule.
Condensation Reactions: Condensation reactions, such as the Mannich reaction, can be employed to construct the piperidine skeleton. These reactions involve the condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. While versatile, controlling the regioselectivity to obtain the desired 4-substituted piperidine can be challenging and may require specific substrates and reaction conditions.
| Reaction Type | General Description | Key Reagents/Conditions |
| Cyclization | Formation of the piperidine ring from an open-chain precursor. | Transition metal catalysts, radical initiators. |
| Reduction | Saturation of a pyridine ring to a piperidine ring. | H2 gas, PtO2, Pd/C, Rh/C. asianpubs.orgd-nb.info |
| Condensation | Formation of C-C and C-N bonds in a single step. | Formaldehyde, primary amine, carbon acid. |
Specific Synthesis Pathways Employed for the Compound and its Direct Precursors
One of the most direct methods for the synthesis of this compound involves the use of a Grignard reagent. The reaction of 2-chlorophenylmagnesium bromide with a suitably protected 4-piperidone (B1582916) derivative, such as N-benzyl-4-piperidone, yields a tertiary alcohol. Subsequent dehydration and reduction of the resulting double bond, followed by deprotection of the nitrogen, affords this compound. mnstate.eduwikipedia.orgacechemistry.co.ukadichemistry.com
Another prominent pathway is the catalytic hydrogenation of 4-(2-chlorophenyl)pyridine. The precursor, 4-(2-chlorophenyl)pyridine, can be synthesized via Suzuki or other palladium-catalyzed cross-coupling reactions between a 4-halopyridine and 2-chlorophenylboronic acid. The subsequent reduction of the pyridine ring is typically performed using catalysts like platinum(IV) oxide under a hydrogen atmosphere. asianpubs.org
A multi-step synthesis starting from 4-chlorobenzonitrile (B146240) has also been reported for a related isomer, which illustrates the general principles that can be applied. This involves alkylation, reduction of a nitrile to an amine, and subsequent intramolecular cyclization to form the piperidine ring.
| Precursor | Key Reaction | Reagents | Product |
| N-protected-4-piperidone | Grignard Reaction | 2-chlorophenylmagnesium bromide, then dehydration and reduction | N-protected-4-(2-chlorophenyl)piperidine |
| 4-(2-chlorophenyl)pyridine | Catalytic Hydrogenation | H2, PtO2 or Pd/C asianpubs.org | This compound |
Advanced Synthetic Strategies for Functionalization and Derivatization
Once the this compound core is assembled, its further functionalization is key to creating diverse chemical libraries for drug discovery. Advanced synthetic strategies focus on achieving high levels of regio- and stereoselectivity in these modifications.
Regioselective and Stereoselective Synthesis Approaches
Achieving specific substitution patterns on the piperidine ring is a significant challenge in synthetic chemistry. Regioselective synthesis aims to control the position of functionalization, for instance, at the C2, C3, or C4 positions of the piperidine ring. Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms, which is often crucial for biological activity.
For 4-arylpiperidines, stereoselective reductions of tetrahydropyridine (B1245486) intermediates can lead to specific cis/trans isomers. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
N-Substitution Reactions and their Synthetic Implications in Piperidine Chemistry
The secondary amine of the piperidine ring is a common site for functionalization. N-substitution reactions, such as N-alkylation, N-acylation, and N-arylation, are fundamental transformations in piperidine chemistry. These modifications can significantly alter the pharmacological properties of the resulting molecules.
N-Alkylation: This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to avoid the formation of quaternary ammonium (B1175870) salts.
N-Acylation: The reaction of the piperidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base, readily forms the corresponding amide. This reaction is generally high-yielding and can be used to introduce a wide variety of functional groups. orientjchem.orgrsc.org
N-Benzylation: A specific and important case of N-alkylation is N-benzylation, which is often used to introduce a protecting group or a pharmacologically relevant moiety. This is typically carried out using a benzyl (B1604629) halide and a base. rsc.org
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, Et3N) | N-Alkyl-4-(2-chlorophenyl)piperidine |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-4-(2-chlorophenyl)piperidine |
| N-Benzylation | Benzyl bromide or chloride, Base | N-Benzyl-4-(2-chlorophenyl)piperidine |
Synthesis of Complex Piperidine Derivatives Bearing the 2-Chlorophenyl Moiety
The this compound core serves as a starting point for the synthesis of more complex molecules, including spiropiperidines and other polycyclic structures. rsc.orgbepls.com For example, the synthesis of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, a pharmaceutical intermediate, involves the N-protection of a piperidine derivative, followed by O-alkylation. google.com
The development of spiropiperidines, where the piperidine ring is part of a spirocyclic system, has gained significant interest in drug discovery. rsc.org Synthetic strategies for these complex structures often involve either forming the spiro-ring onto a pre-existing piperidine or constructing the piperidine ring onto a carbocyclic or heterocyclic scaffold. rsc.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules like this compound to reduce the environmental impact of chemical manufacturing. These approaches focus on the use of less hazardous solvents, renewable starting materials, and more efficient catalytic processes to minimize waste and energy consumption.
The development of environmentally benign synthetic protocols for this compound and related 4-arylpiperidines is an active area of research. Key strategies include the use of greener solvents, the development of catalytic C-C bond-forming reactions, and the implementation of one-pot syntheses.
Catalytic Cross-Coupling Reactions in Green Solvents:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful methods for the formation of the C-C bond between the piperidine ring and the 2-chlorophenyl group. nih.govresearchgate.net Traditionally, these reactions are carried out in organic solvents like toluene (B28343) or THF. However, recent advancements in green chemistry have demonstrated the feasibility of conducting such reactions in more environmentally friendly solvents. nih.gov
For instance, the nickel-catalyzed Suzuki-Miyaura coupling has been successfully performed in green solvents like 2-Me-THF and t-amyl alcohol. nih.gov This methodology has proven effective for a range of substrates, including heterocyclic compounds, and could be adapted for the synthesis of this compound. nih.gov The use of these greener solvents significantly reduces the environmental footprint of the synthesis. nih.gov
Table 1: Nickel-Catalyzed Suzuki–Miyaura Coupling in Green Solvents
| Entry | Aryl Halide/Phenol Derivative | Aryl Boronic Acid | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 2-Me-THF | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | t-Amyl alcohol | 88 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 2-Me-THF | 92 |
This table presents representative data for nickel-catalyzed Suzuki-Miyaura couplings in green solvents, demonstrating the potential applicability of this methodology to the synthesis of this compound. Data adapted from a study on the nickel-catalyzed Suzuki-Miyaura couplings in green solvents. nih.gov
Aqueous Synthesis and Catalytic Hydrogenation:
Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic substrates often have limited solubility in water, the use of phase-transfer catalysts or co-solvents can overcome this limitation. mdpi.com A notable example in a related synthesis is the catalytic hydrogenation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol to 4-(4-chlorophenyl)piperidin-4-ol (B141385) using palladium on activated charcoal in water, which proceeds with a high yield. chemicalbook.com This demonstrates the potential for using water as a reaction medium for transformations on the 4-arylpiperidine scaffold.
Table 2: Catalytic Hydrogenation in Water
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) |
| 1-benzyl-4-(4-chlorophenyl)-4-piperidinol | Palladium on activated charcoal | Water | 25 | 0.1 MPa | 24 | 90 |
This table illustrates the use of water as a green solvent in the catalytic hydrogenation of a precursor to a 4-(chlorophenyl)piperidine derivative. Data from a published synthesis of 4-(4-Chlorophenyl)piperidin-4-ol. chemicalbook.com
One-Pot Synthetic Strategies:
The adaptation of these environmentally benign protocols to the synthesis of this compound could significantly improve the sustainability of its production, aligning with the broader goals of green chemistry in the pharmaceutical industry.
Pharmacological Investigations and Biological Activities of 4 2 Chlorophenyl Piperidine and Analogues
Central Nervous System (CNS) Activity Research
The 4-arylpiperidine scaffold is a significant pharmacophore in the development of centrally acting agents due to its structural presence in numerous pharmaceuticals, natural alkaloids, and synthetic intermediates with notable pharmacological properties. innovareacademics.inresearchgate.net Derivatives of this scaffold, including those related to 4-(2-chlorophenyl)piperidine, have been the subject of extensive research for their activity within the central nervous system (CNS). google.comjocpr.com These investigations have revealed that modifications to the piperidine (B6355638) ring and the nature of the aryl substituent can lead to compounds with a wide range of biological activities, targeting various CNS disorders. google.comnih.gov
Research has identified the potential for 4-arylpiperidine derivatives in treating a variety of neurological and psychological disorders. jocpr.comontosight.ai A significant area of investigation has been their application as antidepressants. google.comwipo.int Certain novel 4-arylpiperidine derivatives have been shown to possess pharmacological activity geared towards treating depression. google.comwipo.int These compounds often function as inhibitors of monoamine transporters, a key mechanism in antidepressant therapy. tandfonline.comnih.gov
Another critical application is in the development of treatments for cocaine addiction. wikipedia.org Researchers have designed analogues of cocaine based on the 4-phenylpiperidine (B165713) structure to identify potent dopamine (B1211576) transporter (DAT) inhibitors that may lack the reinforcing properties of cocaine. wikipedia.orgnih.gov For instance, 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine was developed as a potent dopamine reuptake inhibitor for this purpose. wikipedia.org The rationale is that such compounds could serve as medication for cocaine abuse by occupying the DAT without producing the same behavioral effects. nih.gov The broad spectrum of activity at monoamine transporters also suggests potential uses in other CNS disorders such as attention deficit hyperactivity disorder (ADHD), anxiety, Parkinson's disease, and schizophrenia. nih.gov
The primary mechanism through which this compound and its analogues exert their CNS effects is by interacting with monoamine neurotransmitter transporters: the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govmdpi.com These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. mdpi.comnih.gov Inhibition of these transporters increases the concentration of neurotransmitters in the synapse, modulating neuronal activity. The specific activity and selectivity profile of a given compound for these transporters determine its pharmacological effects and therapeutic potential. nih.gov
The 4-arylpiperidine structure is a well-established motif for potent dopamine transporter (DAT) inhibitors. nih.gov Many analogues have been synthesized and tested for their ability to bind to and inhibit the DAT, often showing affinities in the nanomolar range. acs.org These compounds are frequently viewed as structurally simplified versions of phenyltropane-based cocaine analogues, lacking the tropane's two-carbon bridge. wikipedia.orgnih.gov
Research into piperidine-3-carboxylic acid esters bearing a 4-chlorophenyl group at position 4 revealed substantial affinity for the DAT. nih.gov For example, the n-propyl derivative within this class was found to be 33 times more potent than cocaine in binding affinity and 29 times more potent in inhibiting dopamine uptake. nih.gov The stereochemistry of the piperidine ring significantly influences potency, as seen with 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, where the (3S,4S)-enantiomer is the most potent. wikipedia.org Studies on nocaine/modafinil hybrids have also yielded potent DAT inhibitors, with some compounds showing improved potency at all three monoamine transporters, but particularly for DAT and/or NET. nih.gov
| Compound/Analogue Class | DAT Inhibition Activity (K_i or IC_50) | Selectivity Profile | Reference(s) |
| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Potent inhibitor | Selective for DAT | wikipedia.org |
| Piperidine-3-carboxylic acid esters with 4-(4-chlorophenyl) group | High affinity (e.g., 3 nM for n-propyl derivative) | DAT > SERT/NET | nih.gov |
| (+)-trans-Isomers of 3,4-disubstituted piperidines with thioacetamide (B46855) side chain (e.g., (+)-trans-5c) | Active | Broad-spectrum (DAT/NET/SERT) | acs.org |
| (-)-cis-Isomers of 3,4-disubstituted piperidines with thioacetamide side chain | Active | DAT/NET selective | acs.orgnih.gov |
| N-Alkyl piperidine-based ligands (trans-series) | Less potent than parent N-methyl compound | Lower at DAT, higher at SERT | acs.org |
Analogues of this compound have also been extensively studied for their inhibitory activity at the norepinephrine transporter (NET). nih.govacs.org The development of selective NET inhibitors is a key strategy for treating depression and ADHD. nih.gov Structure-activity relationship studies on 4-(4-chlorophenyl)piperidine (B1270657) analogues have identified compounds with high selectivity for NET over both DAT and SERT. acs.orgnih.gov
For example, by introducing a thioacetamide side chain to the 4-(4-chlorophenyl)piperidine core, researchers identified isomers with distinct selectivity profiles. While some isomers were DAT/NET selective, others showed a preference for SERT or SERT/NET. acs.orgnih.gov Notably, one compound, (+)-cis-5b, displayed a low nanomolar K_i value for NET and was 39-fold and 321-fold less potent at DAT and SERT, respectively, making it a valuable tool for pharmacological research. acs.org The development of dual DAT/NET inhibitors, such as certain nocaine analogues, has also been a focus, with potential applications in treating cocaine addiction. nih.govnih.gov
| Compound/Analogue Class | NET Inhibition Activity (K_i) | Selectivity Profile | Reference(s) |
| (+)-cis-5b (a 3,4-disubstituted piperidine with thioacetamide side chain) | Low nanomolar | NET selective (over DAT/SERT) | acs.org |
| (-)-cis-Isomers of 3,4-disubstituted piperidines with thioacetamide side chain | Active | DAT/NET selective | acs.orgnih.gov |
| (+)-trans-5c (a 3,4-disubstituted piperidine with thioacetamide side chain) | Active | Broad-spectrum (DAT/NET/SERT) | acs.org |
| Nocaine ((+)-methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate) | Active | DAT/NET selective | nih.govnih.gov |
| Biphenylyl analogue 24 | 12 nM | NET selective (over DAT/SERT) | nih.gov |
| N-demethylated trans-(+)-3α-piperidine-based ligands | Improved activity | Improved at NET | acs.org |
The serotonin transporter (SERT) is another major target for 4-arylpiperidine derivatives, particularly in the context of developing antidepressants. tandfonline.com A novel series of 4-arylpiperidines was found to function as SERT inhibitors with significant activity and selectivity for SERT over other monoamine transporters. tandfonline.com The stereochemistry of the piperidine ring and the nature of its substituents are crucial in determining SERT affinity and selectivity. acs.orgnih.gov
Studies on 4-(4-chlorophenyl)piperidine analogues with a thioacetamide side chain revealed that certain isomers, specifically the (-)-trans and (+)-cis isomers, exhibit SERT or SERT/NET selectivity. acs.orgnih.gov Furthermore, modifications to the N-substituent of piperidine-based cocaine analogues can modulate activity at SERT. N-demethylation of certain trans-isomers led to improved activity at SERT and NET. acs.org Conversely, replacing the N-methyl group with larger phenylalkyl groups in the same series also enhanced SERT activity, though it decreased DAT potency. acs.org This research highlights the potential to fine-tune the selectivity profile of these compounds to create broad-spectrum inhibitors (active at DAT, NET, and SERT), which are hypothesized to have a faster onset of action as antidepressants. acs.org
| Compound/Analogue Class | SERT Inhibition Activity (K_i or IC_50) | Selectivity Profile | Reference(s) |
| Novel 4-arylpiperidines (University of Pisa patent) | Significant inhibitor | Selective for SERT | tandfonline.com |
| (-)-trans-Isomers of 3,4-disubstituted piperidines with thioacetamide side chain | Active | SERT or SERT/NET selective | acs.orgnih.gov |
| (+)-cis-Isomers of 3,4-disubstituted piperidines with thioacetamide side chain | Active | SERT or SERT/NET selective | acs.orgnih.gov |
| N-demethylated trans-(+)-3α-piperidine-based ligands | Improved activity | Improved at SERT | acs.org |
| N-Isopropyl and N-phenylalkyl ligands (trans-series) | 2.3-3.2 fold more active than parent | Higher at SERT, lower at DAT | acs.org |
| (RR/SS)-2-(1-(4-chlorophenyl)ethyl)piperidine | IC50: 1900 nM | Moderate inhibitor | bindingdb.org |
The 4-arylpiperidine scaffold is a key component in many antipsychotic drugs, including the typical antipsychotic haloperidol (B65202). nih.gov Research has focused on modifying this core structure to develop atypical antipsychotics with a more favorable receptor binding profile, aiming for efficacy against both positive and negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects. nih.govplos.org
One strategy involves replacing the piperidine ring in haloperidol with bioisosteric equivalents like diazepane. nih.gov For example, a diazepane analog of haloperidol, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, showed a multireceptor binding profile consistent with atypical antipsychotics, including affinity for dopamine D2 and serotonin 5-HT2A receptors. nih.gov Other studies have synthesized derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, a core of the atypical antipsychotic risperidone, and found that new analogues showed antagonistic properties at dopamine D2 and serotonin receptors. globalresearchonline.net These compounds, such as N-(2-chlorophenyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine-1-carbothioamide, are being investigated as potential antipsychotic drugs. globalresearchonline.net
The anxiolytic potential of these compounds is often linked to their activity as antidepressants and their interaction with serotonin receptors, particularly the 5-HT1A receptor. nih.govresearchgate.net For instance, 3-(2-Chlorophenyl)-4-piperidinone hydrochloride and its analogues are explored for their potential psychoactive properties, including anxiolytic effects. evitachem.com The development of dual 5-HT1A receptor antagonists and serotonin reuptake inhibitors from related heterocyclic structures further underscores the search for new agents with anxiolytic and antidepressant potential. nih.gov
Anticonvulsant Activity Studies
Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. In a study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to this compound, several compounds demonstrated notable activity in the maximal electroshock (MES) seizure model. uj.edu.plnih.gov Specifically, 3-(trifluoromethyl)anilide derivatives showed considerable anticonvulsant protection. uj.edu.plnih.gov However, the derivative containing a 4-(2-chlorophenyl)piperazine moiety did not exhibit protection in the MES test at the tested doses. uj.edu.plnih.gov
Another study on substituted pyrrolidine-2,5-diones and piperidine-2,6-diones, which can be considered analogues, also explored anticonvulsant properties. nih.gov The research highlighted that the anticonvulsant activity was closely linked to the structure of the imide fragment. nih.gov One particular compound, 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, was found to be active in the 6-Hz psychomotor seizure model, which is indicative of potential efficacy against partial and therapy-resistant epilepsy. nih.gov
Furthermore, research into a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a potent compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6). mdpi.com This compound displayed a more favorable median effective dose (ED50) and protective index in the MES and 6 Hz seizure tests compared to the reference drug, valproic acid. mdpi.com The likely mechanism of action for this compound is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Analgesic Properties and Opioid Receptor Interactions
The analgesic potential of this compound analogues has been investigated, particularly in the context of their interactions with opioid receptors. The 4-anilidopiperidine scaffold, a core structure in many potent opioid analgesics like fentanyl, has been a key focus. tandfonline.com Fentanyl itself is a powerful opiate analgesic that primarily interacts with mu (μ) opioid receptors. painphysicianjournal.com
Studies on new 4-anilidopiperidine analogues, where the phenethyl group of fentanyl was replaced with various aromatic ring-containing amino acids, revealed that these compounds generally exhibited selective binding affinity for the μ-opioid receptor over the δ-opioid receptor. nih.gov This selectivity is attributed to the N-phenyl-N-piperidin-4-yl-propionamide moiety. nih.gov
In a study of twelve new 4-anilidopiperidine analogues, two compounds, OMDM585 and OMDM586, showed moderate antinociceptive activity in the in vivo hot-plate test. tandfonline.com Interestingly, this was despite their weak binding affinity for both μ and δ-opioid receptors, suggesting the involvement of other biological systems in their analgesic effect. tandfonline.com Further investigation showed that these compounds had poor affinity for δ-opioid and k-opioid receptors as well. tandfonline.com
Research into piperidine derivatives has also shown that the piperidine ring is a crucial element for analgesic activity, as seen in drugs like pethidine and fentanyl. longdom.org A study on 4-piperidinopiperidine (B42443) (PP) and 4-amino methylpiperidine (AMP) derivatives found that several compounds produced significant analgesia in the tail immersion test, with some emerging as potent analgesic agents. longdom.org
Receptor Pharmacology Studies
Cannabinoid Receptor (CB1) Antagonism Research
A significant area of research for this compound analogues has been their activity as antagonists of the cannabinoid type 1 (CB1) receptor. Antagonism of CB1 receptors has been explored as a therapeutic strategy for various conditions. jbclinpharm.orgjbclinpharm.org
One notable analogue, CP-945,598, which is 1-[9-(4-Chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride, demonstrated subnanomolar potency at human CB1 receptors in both binding and functional assays. acs.org In preclinical studies, this compound was shown to reverse the effects of cannabinoid agonists. acs.org The disposition of CP-945,598 was studied in humans, revealing that it is extensively metabolized, primarily through N-de-ethylation catalyzed by CYP3A4/3A5 enzymes. nih.gov
The structure-activity relationship of CB1 receptor antagonists has been a key area of investigation. For instance, in pyrazole-based antagonists, the N,N-Piperidinyl analogue at position 3 of the pyrazole (B372694) ring was found to improve selectivity for the CB1 receptor. jbclinpharm.org
Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism
Recent studies have revealed that some piperidine-based compounds can act as dual antagonists for both histamine H3 (H3R) and sigma-1 (σ1R) receptors, which may offer a novel approach for pain therapies. acs.orgacs.org The piperidine moiety appears to be a critical structural element for this dual activity. acs.orgacs.org
In a study of piperazine (B1678402) and piperidine derivatives, several ligands were identified as high-affinity H3R and σ1R antagonists with promising antinociceptive properties in vivo. acs.org Molecular modeling was used to understand the protein-ligand interactions responsible for their high affinity. acs.org
Exploration of Other Significant Receptor Interactions (e.g., Estrogen Receptors)
The this compound scaffold has also been investigated for its potential interactions with other receptors, such as estrogen receptors (ER). Estrogen receptors, particularly ERα and ERβ, are important targets in the treatment of breast cancer. google.comnih.gov A key structural feature for ligands that bind to estrogen receptors is the presence of two hydroxyl groups on a lipophilic scaffold, positioned at a specific distance. nih.gov
In the context of developing new anticancer agents, a novel version of the Schmidt reaction was used to synthesize a N,1,1-triaryl imine containing a 2-chlorophenyl group, a reaction that has applications in preparing estrogen receptor modulators. mdpi.com Additionally, triphenylethylene (B188826) derivatives, which are known to interact with estrogen receptors, have been synthesized and evaluated. One such compound with a chloro substituent showed potent antiproliferative activity against breast cancer cell lines. nih.gov
Anticancer and Antitumor Research
The this compound moiety and its analogues have been incorporated into various molecular scaffolds to explore their potential as anticancer agents. Piperidine-containing compounds have demonstrated therapeutic efficacy against a range of cancers. nih.govfrontiersin.org
One area of focus has been the development of Akt kinase inhibitors. A compound, AZD5363, which contains a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure, was discovered as a potent and orally bioavailable inhibitor of Akt kinases. bohrium.com This compound showed significant activity against a panel of kinases and potently inhibited downstream Akt substrates in various tumor cell lines, with breast cancer cell lines being particularly sensitive. bohrium.com
In another study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their in vitro anticancer activity. researchgate.net One compound from this series was identified as the most active against RAW 264.7 and HCT116 cell lines. researchgate.net The quinazoline (B50416) scaffold, often combined with a piperidine or piperazine ring, has been shown to inhibit the growth of colorectal cancer cells. researchgate.net
Furthermore, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents. nih.gov Two of these compounds were found to reduce the growth of several hematological cancer cell lines. nih.gov
Induction of Apoptosis in Neoplastic Cells
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Research has shown that derivatives of this compound can trigger this process in various cancer cell lines. For instance, certain piperidine derivatives have been found to inhibit cancer cell proliferation by modulating signaling pathways that lead to apoptosis.
One notable analogue, Vacquinol-1, which is a 2-(4-chlorophenyl)quinolin-4-ylmethanol, induces cell death in glioblastoma cells through a mechanism of catastrophic vacuolization, which is a form of non-apoptotic cell death. nih.govrecipharm.com However, other studies on different piperidine analogues have demonstrated clear apoptotic effects. For example, novel hybrid molecules bearing a thiadiazole and a clopidogrel-like moiety, which includes a (2-chlorophenyl)piperidine structure, have been synthesized and shown to have apoptotic effects in cancer treatment.
Furthermore, a study on pyrazole-based analogues identified compounds that induce apoptosis and cause cell cycle arrest at the G1 phase in HCT-116 colon cancer cell lines. nih.gov Similarly, certain 2-thioxo-4-thiazolidinone analogues have been investigated as Bcl-2 inhibitors, which are crucial for regulating apoptosis. nih.gov The elevated levels of Bcl-2 proteins are associated with cancer induction, and their inhibition can suppress tumor growth. nih.gov
Inhibition of Tumor Growth Mechanisms
Beyond inducing apoptosis, this compound and its analogues have been shown to inhibit tumor growth through various other mechanisms. One such mechanism is the inhibition of Farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins crucial for cell signaling and proliferation. acs.org Studies on piperidine inhibitors of FTase revealed that the position and type of substitution on the C-4 phenyl group are important for their inhibitory activity. acs.org For example, a 2-bromophenyl derivative showed more potent FTase inhibition than a 3-bromophenyl compound. acs.org
Another critical target is the Akt kinase pathway, which is often dysregulated in cancer. An orally bioavailable pyrrolopyrimidine inhibitor of Akt, AZD5363, which contains a 4-chlorophenyl-piperidine moiety, has demonstrated potent inhibition of Akt and downstream biomarkers, leading to tumor growth inhibition in breast cancer xenograft models. bohrium.com This compound showed sensitivity in breast cancer cell lines, while lung, colorectal, and bladder cell lines were less responsive. bohrium.com
Additionally, some piperidine derivatives have been found to exhibit antitumor activity at higher concentrations, causing a reduction in the growth of melanoma and colon cancer cell lines. nih.gov
Therapeutic Potential in Glioblastoma
Glioblastoma (GBM) is an aggressive and incurable brain cancer, making the development of new therapeutic agents a critical area of research. nih.govrecipharm.comacs.org An analogue of this compound, known as Vacquinol-1 (2-(4-chlorophenyl)quinolin-4-ylmethanol), has shown significant promise in targeting glioblastoma cells. nih.govrecipharm.comacs.org Vacquinol-1 induces cell death through a unique mechanism of catastrophic vacuolization. nih.govrecipharm.com This compound is a mixture of four stereoisomers, and research has focused on isolating and characterizing the most active isomers to advance its development as a novel experimental therapeutic for glioblastoma. nih.govrecipharm.comacs.org
The oncolytic efficacy and in vivo pharmacokinetics of Vacquinol-1 are governed by distinct stereochemical features. nih.govrecipharm.comacs.orgnih.gov Studies have shown that it is orally bioavailable and can penetrate the blood-brain barrier, which is a significant hurdle in treating brain tumors. recipharm.com The selective induction of vacuolization in GBM cells occurs at low micromolar concentrations and leads to apoptosis-independent lysis within hours. recipharm.com This mechanism appears to be independent of the genetic profile of the glioblastoma, making it a potentially broadly effective agent against different subtypes of this cancer. recipharm.com
Antimicrobial Activity Investigations
Assessment of Antibacterial Properties
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antibacterial agents. A variety of analogues have been synthesized and tested against both Gram-positive and Gram-negative bacteria.
For example, a series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides, where the piperidine is attached to a substituted phenyl ring, showed increased potency when compared to piperidine and 4-aminophenol (B1666318) alone. japsonline.com Specifically, compounds with a benzyl (B1604629) group and a 4-chloro benzyl group bonded to the amide carbon were more potent than the standard drug chloramphenicol (B1208) against E. coli and R. solanacearum. japsonline.com
In another study, new N-substituted piperidine derivatives, such as 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles and N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides, were synthesized and screened for their antimicrobial activities. jocpr.comjocpr.com These compounds were evaluated against various bacterial strains using the broth microdilution method. jocpr.com
Furthermore, 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines were prepared and investigated for their antimicrobial activity. bioline.org.br One compound in this series displayed significant activity against several Gram-positive bacteria, including S. aureus, E. faecalis, S. epidermidis, B. subtilis, and B. cereus, as well as good activity against Gram-negative bacteria like E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, and P. vulgaris. bioline.org.br The presence of a bromo group on the coumarin (B35378) moiety and a 4-chlorophenyl group on the pyrimidine (B1678525) ring was found to be critical for this activity. bioline.org.br
The antibacterial activity of piperidine derivatives is a promising area of research, with several compounds showing efficacy comparable or superior to standard antibiotics.
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Analogue Type | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | E. coli, R. solanacearum, C. botulinum, B. subtilis | Compounds with benzyl and 4-chloro benzyl groups were more potent than chloramphenicol against E. coli and R. solanacearum. | japsonline.com |
| 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles | Various bacterial strains | Screened for antimicrobial activity. | jocpr.comjocpr.com |
| 2-piperidinomethylamino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines | S. aureus, E. faecalis, S. epidermidis, B. subtilis, B. cereus, E. coli, P. aeruginosa, K. pneumonia, B. bronchiseptica, P. vulgaris | A compound with a bromo group on the coumarin and a 4-chlorophenyl on the pyrimidine showed high activity against both Gram-positive and Gram-negative bacteria. | bioline.org.br |
| Piperazine-1,3,4-thiadiazole analogues | Vibrio cholera, Bacillus subtilis | A hydroxyl-substituted derivative showed significant antibacterial activity. | rjptonline.org |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | researchgate.net |
Assessment of Antifungal Properties
In addition to their antibacterial properties, this compound and its analogues have demonstrated significant antifungal activity against a range of fungal pathogens.
A study on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides revealed that a compound with a chlorine atom on the C4 position of the aromatic ring was more potent than the standard antifungal drug fluconazole (B54011) against A. flavus. japsonline.com This compound was also equipotent against C. capsici and slightly less potent against F. oxysporum and C. krusei. japsonline.com
The antifungal potential of mefloquine (B1676156) analogues has also been explored. nih.gov One such analogue, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, and its four stereoisomers exhibited potent antifungal activity against Cryptococcus neoformans and Candida albicans. nih.gov The erythro enantiomers showed minimum inhibitory concentrations (MIC) of 1 and 4 µg/mL against C. neoformans and C. albicans, respectively, while the threo enantiomers had MIC values of 2 and 8 µg/mL. nih.gov These findings suggest that the stereochemistry of the piperidine methanol (B129727) group is not critical for the antifungal properties of this particular analogue. nih.gov
Furthermore, 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines were also evaluated for their antifungal activity. bioline.org.br Two compounds from this series showed very good activity against C. albicans, A. niger, A. flavus, M. purpureous, and P. citrinum. bioline.org.br
However, not all analogues have shown antifungal effects. For instance, simple 6-alkyl-2,3,4,5-tetrahydropyridine derivatives, including 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine, failed to exhibit antifungal activity in one study, suggesting that the structural context of the chlorophenylpiperidine moiety is crucial for its biological function. nih.gov
Table 2: Antifungal Activity of Selected this compound Analogues
| Compound/Analogue Type | Fungal Strains Tested | Key Findings | Reference |
|---|---|---|---|
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | F. oxysporum, A. flavus, C. capsici, C. krusei | A compound with a C4-chloro substitution was more potent than fluconazole against A. flavus. | japsonline.com |
| (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol | Cryptococcus neoformans, Candida albicans | All four stereoisomers retained potent antifungal activity. | nih.gov |
| 2-piperidinomethylamino-4-(coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines | C. albicans, A. niger, A. flavus, M. purpureous, P. citrinum | Two compounds displayed very good activity against all tested fungi. | bioline.org.br |
| 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridine | Not specified | Failed to exhibit antifungal activity. | nih.gov |
Anti-inflammatory Investigations
The piperidine nucleus is a common feature in many compounds with anti-inflammatory properties. ontosight.aiontosight.ai Consequently, derivatives of this compound have been investigated for their potential to mitigate inflammatory processes.
Research into piperidine derivatives has indicated that they can possess significant anti-inflammatory and analgesic effects. researchgate.net For example, the in vitro anti-tryptic activity of some synthesized piperidine derivatives was evaluated to investigate their potential for trypsin inhibition in inflammation. amazonaws.com The results suggested that these compounds could be effective therapeutic agents for controlling inflammation and sepsis. amazonaws.com
Furthermore, a series of novel 1,4-diarylpyranopyrazoles, which can be synthesized using a piperidine catalyst, were designed to have dual antiviral and anti-inflammatory activities. nih.gov One of the most active compounds in this series demonstrated an ability to reduce the levels of two pro-inflammatory cytokines, TNF-α and IL-6, in vivo. nih.gov
The anti-inflammatory potential of these compounds often stems from their ability to interact with enzymes and receptors involved in the inflammatory cascade. ontosight.ai The structural diversity of piperidine derivatives allows for the fine-tuning of their biological activity, making them a promising scaffold for the development of new anti-inflammatory drugs.
Elucidation of Anti-inflammatory Mechanisms of Action
Derivatives of this compound have been the subject of research to understand their anti-inflammatory potential. The mechanisms underlying these effects are believed to involve the inhibition of key inflammatory mediators. rsc.org For instance, many piperidine derivatives are known to exhibit anti-inflammatory properties. researchgate.netirjpms.com
Research into pyrimidine-based anti-inflammatory agents, a class of compounds that can be structurally related to piperidine derivatives, suggests that their mechanism of action is often linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) production by cyclooxygenase (COX) enzymes. rsc.org Specifically, these compounds can suppress the activity of both COX-1 and COX-2, thereby reducing the generation of PGE2, a key mediator of inflammation. rsc.org Studies have shown that certain pyrimidine derivatives can significantly inhibit COX-2 activity, with some analogues demonstrating potency comparable to or greater than the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. rsc.org For example, one derivative showed 63.24% and 74.60% inhibition after 3 and 4 hours, respectively, compared to ibuprofen's 60.66% and 69.52%. rsc.org
Furthermore, the anti-inflammatory effects of pyrimidines are attributed to their ability to inhibit the expression and activities of other vital inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB). rsc.org Some novel pentadienone oxime ester derivatives have demonstrated potent anti-inflammatory activity by inhibiting the expression of iNOS and COX-2, as well as the production of nitric oxide (NO) and interleukin-6 (IL-6). nih.gov
The structural features of these molecules play a crucial role in their anti-inflammatory activity. For example, in a series of diarylpentanoid analogues, the presence of a hydroxyl group on both aromatic rings was found to be critical for their bioactivity. mdpi.com Additionally, a study on 1,4-diarylpyranopyrazoles, which can be seen as structural relatives, highlighted their potential as dual antiviral and anti-inflammatory agents. nih.gov
Other Pharmacological Activities
Analogues of this compound have been investigated for their potential as anti-diabetic agents. The research in this area often focuses on the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. ijnrd.orgresearchgate.net
Several classes of piperidine derivatives have shown promise in anti-diabetic research. For instance, chalcone (B49325) derivatives of piperidine have been explored for their biological activities. nih.gov Thiazolidinedione-based amide derivatives have also been synthesized and evaluated for their anti-diabetic properties. One such compound, featuring a chlorophenyl group, exhibited potent antidiabetic activity by significantly increasing PPAR-gamma gene expression. researchgate.net
Research on dihydropyrimidine (B8664642) derivatives, which share structural similarities, has shown that compounds with alkoxy groups on the phenyl ring can significantly lower blood glucose levels. researchgate.net In one study, a derivative with methoxy (B1213986) and ethoxy substituents on the phenyl ring showed significant hypoglycemic activity. researchgate.net Another study on novel 10-chloro-4-(2-chlorophenyl)-12-phenyl-5,6-dihydropyrimido[4,5-a]acridin-2-amines demonstrated in vitro anti-diabetic activity against α-amylase and α-glucosidase. researchgate.net
Furthermore, thiazole-piperidine hybrids have shown inhibitory activity against α-glucosidase. vulcanchem.com The well-established anti-diabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a piperidine moiety, highlighting the importance of this structural scaffold in the development of anti-diabetic agents. nih.gov
Table 1: Anti-diabetic Activity of Selected Piperidine Analogues
| Compound Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| Thiazolidinedione-based amides | PPAR-gamma gene expression | A compound with a chlorophenyl group showed a 2.1-fold increase in PPAR-gamma gene expression. | researchgate.net |
| Dihydropyrimidines | Lowering blood glucose | Derivatives with alkoxy groups on the phenyl ring exhibited significant hypoglycemic activity. | researchgate.net |
| Thiazole-piperidine hybrids | α-glucosidase inhibition | Demonstrated inhibitory activity against α-glucosidase. | vulcanchem.com |
| Alogliptin (contains piperidine) | DPP-4 inhibition | Potent and selective inhibitor of DPP-4. | nih.gov |
The neuroprotective potential of this compound analogues has been an area of active research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.airesearchgate.net The mechanisms explored often involve the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and the modulation of other neuronal pathways. vulcanchem.com
Several studies have highlighted the potential of piperidine derivatives as neuroprotective agents. For instance, some derivatives have been shown to inhibit AChE, which is a key target in the management of Alzheimer's disease. vulcanchem.com In one study, piperidine derivatives were generally more effective than morpholine (B109124) derivatives at inhibiting cholinesterases. researchgate.net Specifically, 1-Phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-(4-cyanophenyl)-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole were identified as the most effective AChE inhibitors in their series. researchgate.net
Furthermore, certain piperidine-2,6-dione analogues have demonstrated neuroprotective activity. For example, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione was found to be active in an in vitro hippocampal slice culture neuroprotection assay. nih.gov Another compound, 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, showed activity in a model for therapy-resistant epilepsy. nih.gov
The structural characteristics of these compounds are crucial for their activity. The presence of the nitrogen atom in the piperidine ring is thought to enhance binding to target proteins involved in neurodegeneration. The lipophilicity of the molecule, as indicated by LogP values, can also be important for penetration of the blood-brain barrier. vulcanchem.com
Table 2: Neuroprotective Activity of Selected Piperidine Analogues
| Compound | Target/Model | Key Findings | Reference |
|---|---|---|---|
| 1-Phenyl-5-[4-(piperidin-1-yl)phenyl]-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Acetylcholinesterase (AChE) | Most effective AChE inhibitor in the series (40.92% inhibition). | researchgate.net |
| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione | Hippocampal slice culture neuroprotection assay | Active in the in vitro neuroprotection assay. | nih.gov |
| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 6-Hz psychomotor seizure model | Showed activity in a model for therapy-resistant epilepsy. | nih.gov |
Piperidine derivatives, including analogues of this compound, have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses. ontosight.aiontosight.aicsic.esmdpi.com
In the context of HIV, some piperidine derivatives have been designed as entry inhibitors that target the CD4-binding site of the HIV-1 gp120 envelope protein. nih.gov For example, moving the nitrogen atom from position 2 to positions 3 or 4 in the piperidine ring of a lead compound resulted in a substantial improvement in antiviral activity in a single-cycle pseudovirus-based assay. nih.gov Another study identified a nonpeptidergic inverse agonist for the human cytomegalovirus (HCMV)-encoded chemokine receptor US28, which also showed partial inhibition of HIV-1 viral entry. nih.gov The 4-phenylpiperidine moiety was found to be essential for this activity. nih.gov
More recently, with the emergence of SARS-CoV-2, research has focused on the anti-coronavirus activity of piperidine derivatives. A class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication. csic.es These compounds were shown to have micromolar activity against SARS-CoV-2 and were identified as non-covalent inhibitors of the main protease (Mpro), an essential enzyme for viral replication. csic.es
The antiviral activity of these compounds is highly dependent on their specific chemical structure. For instance, in the development of HIV entry inhibitors, the replacement of the tetramethylpiperidine (B8510282) moiety with other groups that could interact with Asp368 near the entrance of the Phe43 cavity was a key strategy to enhance potency. nih.gov
Structure Activity Relationship Sar and Molecular Modeling of 4 2 Chlorophenyl Piperidine Analogues
Elucidation of Structure-Activity Relationships
Structure-activity relationship studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications influence a molecule's biological activity. For 4-(2-Chlorophenyl)piperidine analogues, these studies have been crucial in optimizing their potency and selectivity for various targets.
The biological activity of this compound analogues is highly sensitive to substitutions on both the piperidine (B6355638) ring and the phenyl moiety. The piperidine scaffold is a significant structural component in many biologically active compounds, and its substitution pattern plays a critical role in determining the pharmacological outcome. ajchem-a.comajchem-a.com
Substitutions on the Phenyl Moiety: The nature and position of substituents on the phenyl ring are critical determinants of activity. For instance, in a series of mono-substituted 4-phenylpiperidines and -piperazines tested for their effects on the dopaminergic system, the position and physicochemical properties of the aromatic substituent were found to be crucial for their in vivo effects. nih.gov The presence of halogen and methoxy (B1213986) groups on the phenyl ring has been shown to significantly enhance the biological activities of heterocyclic derivatives. researchgate.net In the development of CCR2 antagonists, a series of phenyl piperidine derivatives were explored, establishing that modifications to the aryl piperidine are important for potency. nih.gov For CB1 receptor antagonists based on a 1-benzhydrylpiperazine (B193184) scaffold, SAR studies indicated that a combination of 2-chlorophenyl and 4-chlorophenyl substitutions on the diphenyl rings resulted in the most potent scaffold. drugbank.com Similarly, a series of 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs were identified as high-affinity nociceptin (B549756) receptor ligands. nih.gov
Substitutions on the Piperidine Ring: The piperidine ring itself is a key element for activity at certain receptors. In studies on dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, the piperidine ring was identified as the most influential structural element for activity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring did not significantly affect H3 receptor affinity but was critical for high σ1 receptor affinity. nih.gov For soluble epoxide hydrolase (sEH) inhibitors, substitutions at the 4-position of the piperidine ring, such as an N,N-diethylamide derivative, showed potent effects. nih.gov In another study, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with various substitutions at the nitrogen of the piperidine ring were synthesized and showed significant analgesic activity. nih.gov Furthermore, SAR studies on µ opioid receptor agonists revealed that the linker between the piperidine ring and the phenyl ring is pivotal for binding affinity and selectivity. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of 4-phenylpiperidine (B165713) analogues based on findings from multiple studies.
| Target | Core Scaffold | Substitution Position | Substitution Type | Effect on Activity |
| Dopaminergic System | 4-Phenylpiperidine | Phenyl Ring | Mono-substitution (various) | Position and physicochemical character are critical for in vivo effects nih.gov |
| CB1 Receptor | 1-Benzhydrylpiperazine | Diphenyl Rings | 2-Chlorophenyl & 4-Chlorophenyl | Most potent combination drugbank.com |
| Sigma-1 (σ1) Receptor | Phenylpiperidine | Basic Core | Piperidine vs. Piperazine | Piperidine is critical for high σ1 affinity nih.gov |
| Soluble Epoxide Hydrolase | Piperidine | 4-position | N,N-diethylamide | Potent inhibition nih.gov |
| Nociceptin Receptor | 4-hydroxy-4-phenylpiperidine | N-1 position | bis(2-chlorophenyl)methyl | High affinity nih.gov |
| µ Opioid Receptor | 4-(3-hydroxyphenyl)piperidine (B9838) | Linker | Linker between piperidine and phenyl | Pivotal for affinity and selectivity nih.gov |
| CCR2 | Phenylpiperidine | Linker | 1,3-substituted cyclopentylamine (B150401) | Important for potency nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a profound role in the pharmacological activity of chiral drugs. nih.govresearchgate.netijpsjournal.com The two enantiomers (non-superimposable mirror images) of a chiral compound can exhibit significantly different biological activities because living systems, including receptors and enzymes, are themselves chiral. nih.gov Consequently, one enantiomer may fit into a binding site more effectively than the other, leading to differences in potency, efficacy, and even the type of pharmacological response.
For analogues of this compound, stereochemistry is a critical factor in determining their interaction with biological targets.
In a series of phenyl piperidine derivatives developed as CCR2 antagonists, which incorporated a 1,3-substituted cyclopentylamine linker, the stereochemistry of the linker was paramount. The (1S,3R)-configuration exhibited a much higher affinity for the human CCR2 receptor than the corresponding (1R,3S)-configuration. nih.gov
Similarly, in the development of novel µ opioid receptor agonists based on a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol scaffold, the stereoisomers were separated and evaluated. The (3R, 4S)-enantiomer was found to have more potent activity for opioid receptors than its (3S, 4R)-enantiomer, demonstrating high potency and selectivity as a MOR agonist. nih.gov
For antituberculosis agents derived from a piperidinol scaffold, specific enantiomers such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol showed good activity. nih.gov
These examples underscore the necessity of considering and controlling stereochemistry in the design of this compound analogues to optimize their therapeutic potential. The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices. nih.gov
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophore of a series of active compounds is a crucial step in drug discovery, as it guides the design of new molecules with improved potency and selectivity. nih.govunina.it
For ligands targeting the CB1 cannabinoid receptor, unified pharmacophore models have been developed by incorporating antagonists like SR141716, which contains a 4-chlorophenyl group, with known cannabinoid agonists. nih.govresearchgate.net These models suggest that the aromatic ring moiety dominates the steric binding interaction with the receptor. nih.gov The unique spatial region occupied by the C5 aromatic ring might be what confers antagonist activity. nih.gov
In the context of 4-phenylpiperidine derivatives acting as mu opioid agonists, a pharmacophore model was hypothesized based on a Quantitative Structure-Activity Relationship (QSAR) study. nih.gov This model serves as a valuable tool for the structural optimization of these compounds. The process of pharmacophore modeling involves defining the steric and electronic features required for optimal supramolecular interactions with a specific biological target. nih.gov These models can then be used to search large compound libraries in a process known as virtual screening to identify new potential drug candidates. nih.govunina.it The Petra/Osiris/Molinspiration (POM) analysis is another method used to identify pharmacophore sites based on the physicochemical and electronic properties of compounds. mdpi.com
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. These methods provide valuable insights into the binding modes and affinities of drug candidates, thereby guiding the drug design and optimization process.
Molecular docking studies have been extensively used to understand the interactions of this compound analogues with various biological targets.
CB1 Receptor: For diarylpyrazole antagonists of the CB1 receptor, which often feature a chlorophenyl group, docking studies have helped to elucidate their binding mode. nih.govresearchgate.net These computational analyses, combined with mutational data, suggest that these antagonists form interactions with the receptor that are similar to other known inverse agonists, despite having distinct chemical scaffolds. nih.gov The N1 aromatic ring is proposed to govern the steric interaction with the receptor. nih.gov
Monoamine Transporters (MATs): The family of monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are key targets for many psychoactive drugs. nih.gov Piperidine and piperazine analogues have been developed as high-affinity ligands for these transporters. nih.govnih.gov Molecular modeling helps to understand the structural features that determine a ligand's affinity and selectivity for the different MATs. For instance, piperidine analogues of GBR 12909 have been identified as high-affinity ligands for the dopamine transporter. nih.gov
Soluble Epoxide Hydrolase (sEH): sEH is a therapeutic target for anti-inflammatory and vasodilatory drugs. lsu.edu Structure-guided optimization of piperidine-derived amide compounds has led to the development of sub-nanomolar inhibitors of human sEH. nih.govlsu.edu Molecular docking is used to predict how these inhibitors fit into the active site of the enzyme, guiding the synthesis of more potent compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wu.ac.th These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict their activity. nih.govresearchgate.net
QSAR studies have been successfully applied to various series of 4-phenylpiperidine analogues.
For mono-substituted 4-phenylpiperidines and -piperazines affecting the dopaminergic system, QSAR models were developed using partial least square (PLS) regression to correlate structural properties with in vivo effects. These models provided a comprehensive understanding of the biological response. nih.gov
A nonlinear QSAR study was conducted on 4-phenylpiperidine derivatives acting as mu opioid agonists using a back-propagation neural network method. The established model, which used four selected molecular descriptors, was able to correlate the structures with their known analgesic activities. nih.gov
For CB1 receptor antagonists, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been employed. These models for a series of diarylpyrazole analogues showed robust statistical and internal predictive ability, helping to understand the steric and electrostatic interactions with the receptor. nih.govresearchgate.net
Hybrid 3D-QSAR models have also been used to design potent inhibitors for targets like Polo-like kinase 1 (PLK1), combining datasets to understand the requisite structural characteristics for high potency. mdpi.com
These QSAR models are valuable predictive tools in drug discovery, aiding in the virtual screening and rational design of novel compounds with desired biological activities. researchgate.netnih.gov
Computational Prediction of Binding Modes and Affinities
Computational docking and molecular dynamics (MD) simulations are instrumental in predicting how this compound analogues bind to their target receptors and in estimating the strength of these interactions. These methods allow for the visualization of binding poses at the atomic level and the identification of key intermolecular interactions that contribute to binding affinity.
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of the stability of the predicted binding pose and the network of interactions over time. For example, MD simulations of arylpiperidine derivatives bound to the monoacylglycerol lipase (B570770) (MAGL) have shown that the flexibility of the receptor's "lid" domain can influence the inhibitor's binding mode and that specific interactions with charged residues can be critical for inhibitory activity. mdpi.com
The predicted binding affinities, often expressed as a docking score or calculated free energy of binding, can be used to rank potential ligands and prioritize them for synthesis and biological testing. While these predictions are not always perfectly correlated with experimental values, they provide valuable qualitative insights into structure-activity relationships (SAR). For instance, computational models can help rationalize why a particular substitution on the phenyl ring or a change in the piperidine's N-substituent leads to an increase or decrease in binding affinity.
Predicted Interactions of 4-Arylpiperidine Scaffolds with Target Receptors
| Receptor Target | Key Interacting Residue (Receptor) | Interaction Type | Interacting Moiety (Ligand) |
|---|---|---|---|
| Sigma-1 (σ1) Receptor | Glu172 | Salt Bridge / Ionic Interaction | Protonated Piperidine Nitrogen |
| Sigma-1 (σ1) Receptor | Aromatic Residues (e.g., Tyr, Trp) | Hydrophobic & π-π Stacking | Aryl Group (e.g., 2-Chlorophenyl) |
| μ-Opioid Receptor | Asp147 | Salt Bridge / Ionic Interaction | Protonated Piperidine Nitrogen |
| μ-Opioid Receptor | His297 | Hydrogen Bond | Protonated Piperidine Nitrogen |
| Monoacylglycerol Lipase (MAGL) | Charged Residues | Electrostatic Interactions | Substituents on Piperidine |
Conformational Analysis and its Biological Relevance
The biological activity of this compound analogues is intrinsically linked to their three-dimensional conformation. The piperidine ring itself is not planar and can adopt several conformations, with the "chair" form being the most energetically stable. In this chair conformation, substituents on the ring can be oriented in either an axial or equatorial position.
Influence of Conformational Stability on Receptor Binding
The conformational stability of this compound analogues plays a pivotal role in their ability to bind effectively to a biological target. For optimal receptor interaction, the ligand must adopt a specific three-dimensional arrangement of its atoms, often referred to as the "bioactive conformation." This conformation may or may not be the lowest energy conformation of the molecule in solution.
Computational conformational analysis, using methods like molecular mechanics and quantum mechanics, can be employed to determine the relative energies of different conformers and the energy barriers between them. For 4-arylpiperidines, the lowest energy conformation typically features the bulky aryl group in an equatorial position on the chair-form piperidine ring, which minimizes steric hindrance. The orientation of the 2-chlorophenyl ring relative to the piperidine ring is another critical conformational parameter. The presence of the ortho-chloro substituent can influence the preferred dihedral angle between the two rings due to steric and electronic effects.
For instance, in the context of opioid receptor antagonists based on the 4-(3-hydroxyphenyl)piperidine scaffold, conformational energy analyses have suggested that the equatorial orientation of the phenyl group is crucial for mediating antagonist activity. This highlights how a stable, preferred conformation directly correlates with a specific biological outcome.
Furthermore, constraining the conformational flexibility of a ligand, for example, by introducing rigidifying structural elements, can be a powerful strategy in drug design. If the introduced constraint locks the molecule in its bioactive conformation, a significant increase in binding affinity can be achieved. However, if the constraint favors a conformation that is incompatible with the receptor's binding site, a loss of activity will be observed. Computational studies are invaluable for predicting the conformational effects of such modifications before undertaking synthetic efforts.
Conformational Preferences of 4-Arylpiperidines and Their Biological Implications
| Structural Feature | Preferred Conformation | Rationale | Impact on Receptor Binding |
|---|---|---|---|
| Piperidine Ring | Chair | Lowest energy, minimizes ring strain. | Provides a stable scaffold for substituent positioning. |
| 4-Aryl Substituent | Equatorial | Minimizes steric clashes with the piperidine ring. | Often required for optimal interaction with the receptor binding pocket. |
| N-Substituent | Equatorial | Generally preferred for larger substituents to reduce steric strain. | The orientation of the N-substituent can be critical for interacting with specific receptor subpockets. |
| Aryl Ring Torsion Angle | Dependent on ortho-substituents | Steric and electronic effects of substituents influence the rotational barrier. | Determines the precise positioning of the aryl group within the binding site, affecting hydrophobic and aromatic interactions. |
Preclinical Research and Therapeutic Potential of 4 2 Chlorophenyl Piperidine Derivatives
In Vitro Efficacy and Mechanistic Studies
The initial stages of drug discovery for 4-(2-chlorophenyl)piperidine derivatives involve rigorous in vitro testing to determine their biological activity and understand their mechanisms of action at a cellular and molecular level.
Cell-Based Assays for Biological Activity
Cell-based assays are fundamental in assessing the potential of these compounds to elicit a desired biological response. For instance, derivatives of this compound have been evaluated for their anticancer properties. In vitro studies using cell lines such as FaDu hypopharyngeal tumor cells have demonstrated the cytotoxic effects of some of these compounds. Similarly, the antiproliferative activity of certain derivatives has been observed in various cancer cell lines, including those for colorectal cancer. mdpi.com
Beyond cancer, these derivatives have been explored for other therapeutic applications. For example, N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues have been synthesized and tested for their antimicrobial proficiency against various bacterial and fungal strains using the disc agar (B569324) diffusion technique. japsonline.com Some of these compounds exhibited potency comparable to standard drugs like fluconazole (B54011) and chloramphenicol (B1208). japsonline.com Additionally, cell viability assays, such as those using MDCK cells, have been employed to determine the toxicity and potential antiviral effects of isoxazol-4-carboxa piperidyl derivatives against influenza A. rsc.org
The following interactive table summarizes the findings from various cell-based assays:
| Derivative Class | Assay Type | Cell Line(s) | Observed Biological Activity | Reference(s) |
| 4-(4-Chlorophenyl)piperidine-2,6-dione (B23368) | Cytotoxicity Assay | FaDu | Induction of apoptosis and inhibition of tumor growth | |
| Morpholine-functionalized 1,3,5-triazine | Cytotoxicity Assay | SW480, SW620 | Antiproliferative activity against colorectal cancer cells | mdpi.com |
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides | Disc Agar Diffusion | Various bacteria & fungi | Antimicrobial activity | japsonline.com |
| Isoxazol-4-carboxa piperidyl derivatives | Cell Viability Assay | MDCK | Antiviral activity against influenza A | rsc.org |
Receptor Binding and Functional Assays
To elucidate the mechanism of action, receptor binding and functional assays are crucial. These studies help identify the specific molecular targets with which the this compound derivatives interact. For example, a novel cannabinoid type 1 (CB1) receptor antagonist, CP-945,598, which contains the this compound moiety, demonstrated subnanomolar potency at human CB1 receptors in both binding and functional assays. acs.orgacs.orgnih.gov This compound was found to be a selective and competitive antagonist. researchgate.net
In another study, piperidine-based ligands were investigated for their dual activity at histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org These derivatives showed high affinity for both receptors, suggesting a potential role in treating neuropathic pain through a multi-target mechanism. nih.govnih.gov Functional assays, such as those measuring agonist-induced cAMP accumulation, have been used to characterize the antagonist properties of these compounds. vulcanchem.com
Furthermore, derivatives have been designed and identified as renin inhibitors through X-ray crystal structure analysis, demonstrating their potential in cardiovascular diseases. nih.gov The structure-activity relationship of 4-hydroxypiperidine (B117109) antagonists for the chemokine receptor CCR1 has also been examined, revealing significant differences in potency between human and mouse receptors. nih.gov
The table below presents a summary of receptor binding and functional assay data:
| Compound/Derivative | Target Receptor(s) | Assay Type | Key Findings | Reference(s) |
| CP-945,598 | Cannabinoid CB1 | Binding & Functional Assays | Subnanomolar potency, selective and competitive antagonist | acs.orgacs.orgnih.govresearchgate.net |
| Piperidine-based ligands | Histamine H3, Sigma-1 | Binding Assays | High affinity for both receptors | nih.govacs.orgnih.gov |
| (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides | Renin | X-ray Crystallography | Identified as renin inhibitors | nih.gov |
| 4-Hydroxypiperidine antagonists | Chemokine CCR1 | Binding & Functional Assays | Species-specific differences in potency | nih.gov |
In Vivo Animal Model Investigations
Following promising in vitro results, the therapeutic potential of this compound derivatives is further evaluated in in vivo animal models. These studies provide crucial information on the compounds' efficacy and physiological effects in a living organism.
Evaluation of Therapeutic Effects in Disease Models (e.g., Pain, Neurological Disorders, Cancer)
Animal models of various diseases are utilized to assess the therapeutic efficacy of these compounds. For instance, in rodent models of pain, certain piperidine (B6355638) derivatives have shown significant analgesic effects. amazonaws.comwho.intnih.govinnovareacademics.in Specifically, in a rat model of neuropathic pain, tetrahydropyridinyl and piperidinyl ethylamine (B1201723) derivatives demonstrated antinociceptive effects by blocking T-type calcium channels. researchgate.net Dual-acting histamine H3/sigma-1 receptor ligands have also shown a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. nih.gov
In the context of cancer, the in vivo efficacy of these derivatives has been investigated. For example, AZD5363, an Akt inhibitor containing a 4-chlorophenyl)piperidine moiety, demonstrated inhibition of tumor growth in a breast cancer xenograft model. bohrium.com Similarly, novel pyrimidin-4-amine derivatives have been characterized for their potential in cancer treatment. nih.gov
The potential application of these compounds in neurological disorders has also been explored. researchgate.net Piperidine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. nih.gov Furthermore, their interaction with dopamine (B1211576) transporters suggests a potential role in managing cocaine abuse. nih.gov
Assessment of Specific Physiological Responses (e.g., Food Intake, Energy Expenditure)
Beyond disease models, studies have also focused on the specific physiological responses elicited by these compounds. A notable example is the CB1 receptor antagonist CP-945,598, which has been shown to reduce food intake in rodents. acs.orgacs.orgnih.govresearchgate.netresearchgate.net In addition to its anorectic activity, this compound was also found to acutely stimulate energy expenditure and increase fat oxidation in rats. acs.orgacs.orgnih.govresearchgate.net These findings highlight the potential of this compound derivatives in the management of obesity and metabolic disorders.
Development as Lead Compounds in Drug Discovery
The promising preclinical data for many this compound derivatives have positioned them as valuable lead compounds in drug discovery. smolecule.comresearchgate.net The piperidine scaffold is a common feature in many clinically studied and marketed drugs. derpharmachemica.comjocpr.com The versatility of this chemical structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.
For example, the discovery of AZD5363 as a potent and orally bioavailable inhibitor of Akt kinases highlights the successful development of a this compound derivative into a clinical candidate. bohrium.com Similarly, CP-945,598 progressed into human clinical trials for the treatment of obesity based on its strong preclinical profile. researchgate.net The ongoing research and development of new derivatives, such as those targeting dihydrofolate reductase or exhibiting antimicrobial activity, underscore the continued importance of this chemical class in the search for novel therapeutics. researchgate.netresearchgate.net
Optimization Strategies for Enhanced Therapeutic Potential
The development of this compound derivatives as therapeutic agents is a dynamic process of structural refinement aimed at maximizing desired biological activity while minimizing off-target effects. A key strategy involves the systematic modification of the core structure to improve potency and selectivity for specific biological targets.
One notable area of optimization has been in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors. Starting with lead compounds, researchers have made structural modifications to enhance inhibitory activity. For instance, replacing a p-chlorophenyl ring with a biphenyl (B1667301) ring has been shown to increase activity. unipi.it Further optimization of a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone lead compound led to the development of a potent and selective MAGL inhibitor with a significant improvement in its inhibitory constant (Ki). unipi.it Modeling studies of these optimized compounds have provided crucial insights, suggesting that they can replace a structural water molecule in the MAGL binding site, revealing a new key anchoring point for future drug design. unipi.it
Another approach to optimization involves exploring the structure-activity relationships (SAR) of these derivatives. For example, in the context of hepatitis C virus (HCV) assembly inhibitors, a medicinal chemistry campaign was launched to improve the anti-HCV activity and ADME (absorption, distribution, metabolism, and excretion) properties of a 4-aminopiperidine (B84694) scaffold. nih.gov This involved a broad exploration of different functional groups on the piperidine ring and connected aryl rings. nih.gov
The stereochemistry of the piperidine ring also plays a crucial role in determining the potency and selectivity of its derivatives. Studies on 3,4-disubstituted piperidines have revealed that different isomers exhibit distinct selectivity profiles for dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov For instance, (-)-cis analogues show selectivity for the dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers are more selective for the serotonin transporter or a combination of serotonin and norepinephrine transporters. nih.gov This highlights the importance of stereoisomer-specific synthesis and testing in the optimization process.
The following table summarizes the optimization strategies and their outcomes for various this compound derivatives:
| Derivative Class | Optimization Strategy | Outcome |
| MAGL Inhibitors | Replacement of p-chlorophenyl with biphenyl ring. unipi.it | Increased inhibitory activity. unipi.it |
| HCV Assembly Inhibitors | Exploration of functional groups on piperidine and aryl rings. nih.gov | Improved anti-HCV activity and ADME properties. nih.gov |
| Monoamine Transporter Inhibitors | Synthesis and testing of different stereoisomers. nih.gov | Identification of isomers with distinct transporter selectivity profiles. nih.gov |
Consideration as Novel Experimental Therapeutics
The diverse pharmacological activities exhibited by this compound derivatives have positioned them as promising candidates for novel experimental therapeutics across various disease areas. Their potential applications are continually being explored in preclinical research.
One significant area of investigation is in the treatment of cancer. Certain 4-(4-chlorophenyl)piperidine-2,6-dione derivatives have been identified as potential lead compounds for the development of pharmaceuticals, with studies indicating their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. Computational studies have also been employed to investigate the potential of these derivatives as anticancer agents, with molecular docking analyses helping to identify compounds with good binding affinity to protein targets involved in cancer. bohrium.com For instance, a series of novel quinazolinone derivatives incorporating the 4-(2-chlorophenyl)piperazine moiety were synthesized and evaluated for their anticancer activity, with some compounds showing promising results. researchgate.net
Beyond cancer, these derivatives are being explored for their potential in treating neurological and psychiatric disorders. Their ability to interact with various receptors and transporters in the central nervous system makes them attractive candidates for conditions like pain, depression, and psychosis. nih.govnih.govresearchgate.net For example, a series of piperidine-2,6-dione derivatives have been developed as potential multireceptor atypical antipsychotics, demonstrating high affinity for dopamine and serotonin receptors. nih.gov In animal models, these compounds have shown efficacy in inhibiting behaviors predictive of positive symptoms of psychosis without inducing extrapyramidal side effects. nih.gov
Furthermore, the antimicrobial potential of this compound derivatives is an active area of research. jocpr.comjapsonline.com New N-substituted piperidine derivatives have been synthesized and screened for their activity against various strains of bacteria and fungi, with some showing significant antimicrobial effects. jocpr.com
The table below highlights some of the experimental therapeutic applications of this compound derivatives:
| Therapeutic Area | Derivative Type | Investigated Activity |
| Oncology | 4-(4-Chlorophenyl)piperidine-2,6-dione derivatives, Quinazolinone derivatives | Anticancer, apoptosis induction. researchgate.net |
| Neuroscience | Piperidine-2,6-dione derivatives, 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Antipsychotic, analgesic. nih.govresearchgate.net |
| Infectious Diseases | N-substituted piperidine derivatives | Antimicrobial. jocpr.com |
Advancements in Medicinal Chemistry for Improved Selectivity and Efficacy
The field of medicinal chemistry has been instrumental in refining the properties of this compound derivatives to enhance their selectivity and efficacy. Through sophisticated synthetic strategies and a deep understanding of structure-activity relationships, chemists have been able to design molecules with improved therapeutic profiles.
A key advancement lies in the ability to fine-tune the interaction of these derivatives with their biological targets. For example, in the development of inhibitors for the glycine (B1666218) transporter type 2, medicinal chemists have successfully identified potent and selective compounds. acs.org Similarly, research into sigma receptor ligands has led to the synthesis of derivatives with high affinity and selectivity for the σ1 receptor, which is implicated in various neurological conditions. researchgate.net Docking studies have been crucial in rationalizing the binding of these ligands and guiding further structural modifications. researchgate.net
The synthesis of specific stereoisomers is another significant advancement. As mentioned earlier, the stereochemistry of the piperidine ring can dramatically influence the pharmacological profile of a compound. nih.gov The ability to synthesize and isolate specific enantiomers and diastereomers allows for the development of drugs with a more precise mechanism of action and potentially fewer side effects. For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the (-)-cis isomers were found to be selective for the dopamine and norepinephrine transporters, while the (+)-cis isomers showed selectivity for the norepinephrine transporter with significantly lower potency at other transporters. nih.gov This level of selectivity is crucial for developing targeted therapies.
Furthermore, the introduction of specific chemical moieties has been shown to enhance the desired biological activity. For example, the incorporation of a thioacetamide (B46855) side chain, similar to that found in the wake-promoting drug modafinil, into 4-(4-chlorophenyl)piperidine analogues has been explored to modulate their activity as transporter inhibitors. nih.gov In another instance, the synthesis of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine demonstrated that the position of a nitro group on the benzene (B151609) ring plays a significant role in the inhibition of plasmepsin-II, a target in Plasmodium falciparum, the parasite that causes malaria. researchgate.net
The following table showcases medicinal chemistry advancements and their impact on the properties of this compound derivatives:
| Advancement | Example Application | Impact |
| Fine-tuning target interaction | Development of selective sigma receptor ligands. researchgate.net | Increased affinity and selectivity for the σ1 receptor. researchgate.net |
| Stereospecific synthesis | Synthesis of distinct isomers of 3,4-disubstituted piperidines. nih.gov | Achievement of specific transporter selectivity profiles. nih.gov |
| Introduction of specific moieties | Incorporation of a thioacetamide side chain. nih.gov | Modulation of activity as monoamine transporter inhibitors. nih.gov |
| Positional isomerism | Synthesis of nitrophenacyl derivatives with varying nitro group positions. researchgate.net | Altered inhibitory activity against plasmepsin-II. researchgate.net |
Future Directions and Research Gaps in 4 2 Chlorophenyl Piperidine Studies
Exploration of Novel Biological Targets and Therapeutic Areas
The 4-arylpiperidine framework is known to interact with a wide range of biological targets, including neurotransmitter receptors and transporters, making these compounds valuable for neuroscience research. ontosight.aichemimpex.com Derivatives have been investigated for their roles in neurological disorders like Alzheimer's disease, Parkinson's disease, and schizophrenia, primarily due to their interactions with NMDA receptors, dopamine (B1211576) transporters, and histamine (B1213489) H3 receptors. wikipedia.org
However, the therapeutic potential of 4-(2-Chlorophenyl)piperidine derivatives is not limited to the central nervous system. Emerging research points toward several new avenues:
Oncology: Recent studies have identified certain derivatives as potential reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various cancers. unipi.it This opens up a promising area for developing novel cancer therapeutics with potentially fewer side effects than irreversible inhibitors. unipi.it Some piperidine (B6355638) derivatives have also demonstrated the ability to induce apoptosis in cancer cells, suggesting a role in anticancer therapies.
Infectious Diseases: Analogues of 4-arylpiperidine have exhibited activity against Mycobacterium tuberculosis, indicating a potential for developing new treatments for tuberculosis. researchgate.net
Inflammatory and Ischemic Diseases: Preliminary studies suggest that some derivatives possess anti-inflammatory properties. Furthermore, certain analogues that act as dual blockers of sodium (Na+) and calcium (Ca2+) channels have shown neuroprotective effects in models of ischemic disease, highlighting their potential for treating conditions like stroke. nih.gov
Pain Management: The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, involved in various physiological and pathological mechanisms, represents another target for 4-arylpiperidine derivatives in the context of pain and other CNS disorders. researchgate.net
A significant research gap lies in the comprehensive exploration of these and other potential biological targets. Future studies should aim to elucidate the mechanisms of action of this compound derivatives in these new therapeutic areas, moving beyond the traditional focus on neurological disorders.
Development of Highly Selective and Potent Analogues with Improved Profiles
A primary challenge in the development of this compound-based drugs is achieving high selectivity for the desired biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new analogues with improved potency and specificity.
Key findings from SAR studies on related 4-arylpiperidines demonstrate how small structural modifications can significantly alter biological activity:
Stereochemistry: The stereochemistry of the piperidine ring is a critical determinant of potency and selectivity. For instance, in a series of 3,4-disubstituted piperidine analogues, the (-)-cis isomers showed selectivity for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), whereas the (-)-trans and (+)-cis isomers were more selective for the serotonin (B10506) transporter (SERT). acs.orgnih.gov
N-Substitution on the Piperidine Ring: Modifications to the nitrogen atom of the piperidine ring are pivotal for tuning the pharmacological profile. Different N-substituents can alter the affinity for various receptors and transporters, leading to compounds with distinct therapeutic applications.
The table below summarizes the impact of structural modifications on the biological activity of selected 4-arylpiperidine derivatives, illustrating the principles of SAR.
| Compound Class | Structural Modification | Observed Effect | Therapeutic Target/Area | Reference |
| 3,4-disubstituted piperidines | Alteration of stereochemistry (cis vs. trans) | Determines selectivity between DAT/NET and SERT | Neurotransmitter Transporters | acs.org, nih.gov |
| 4-Aryl-4-piperidinols | Introduction of diphenyl ether vs. biphenyl (B1667301) groups | Affects affinity for dopamine D2 receptors vs. ion channels | Ischemic Diseases | nih.gov |
| Akt Inhibitors | Variation of chloro-substitution on the phenyl ring | Modulates potency and selectivity for PKB vs. PKA | Oncology | bohrium.com, acs.org |
| MAGL Inhibitors | Modification of benzoyl and amide moieties | Influences reversible inhibition of MAGL | Oncology | unipi.it |
Future research must continue to build on these SAR insights. A significant gap exists in the systematic exploration of the chemical space around the this compound core. Developing a wider array of analogues and screening them against diverse biological targets will be essential for identifying new lead compounds with superior therapeutic profiles.
Advanced Synthetic Methodologies for Scalable and Sustainable Production
The synthesis of 4-arylpiperidines can be complex, often requiring multi-step procedures. Traditional methods may not be suitable for large-scale, cost-effective, and environmentally friendly production. Therefore, a key area for future research is the development of advanced synthetic methodologies.
Current synthetic strategies often involve:
Palladium-catalyzed cross-coupling reactions: Methods like Suzuki, Negishi, and Kumada couplings are used to construct the 4-arylpiperidine core from protected 4-piperidones. researchgate.net
Multi-step sequences: These routes, while offering high control over the final structure, can be lengthy and inefficient.
Cyclization reactions: Organocatalysis has been employed for the stereoselective cyclization of precursors to form the piperidine ring with high enantioselectivity.
Future research should focus on developing more efficient and sustainable synthetic routes. Areas for improvement include:
Green Chemistry: Employing principles of green chemistry, such as using less hazardous solvents and reagents and improving atom economy, is crucial. researchgate.net A chemoselective electrochemical Birch carboxylation of pyridines represents a recent advancement in this area. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability.
Catalysis: Discovering novel and more efficient catalysts for key reaction steps, such as C-N and C-C bond formation, can significantly shorten synthetic routes and improve yields. For example, ring-closing metathesis using Grubbs catalyst has been used to synthesize tetrahydropyridine (B1245486) intermediates. koreascience.kr
The development of robust and scalable synthetic methods is a critical step in translating promising laboratory findings into viable pharmaceutical products.
Comprehensive Preclinical and Translational Studies to Bridge the Gap to Clinical Applications
While many this compound derivatives have shown promising activity in vitro, a significant "translational gap" often exists between these early findings and successful clinical application. To bridge this gap, comprehensive preclinical and translational studies are essential.
These studies should include:
Pharmacokinetics (ADME): A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues is critical. Poor pharmacokinetic profiles, such as low oral bioavailability or rapid metabolism, are common reasons for the failure of drug candidates. bohrium.com Research on some 4-arylpiperidine derivatives has shown excellent pharmacokinetic profiles, such as long half-lives in animal models. researchgate.net
In Vivo Efficacy: Promising compounds must be tested in relevant animal models of disease to confirm their therapeutic efficacy. For example, derivatives have been tested in mouse models of audiogenic seizures and transient middle cerebral artery occlusion to demonstrate their anticonvulsant and neuroprotective effects. nih.gov
Blood-Brain Barrier (BBB) Penetration: For CNS-targeted therapies, the ability of a compound to cross the BBB is paramount. Studies have shown that some derivatives can readily penetrate the BBB, which is a significant advantage for treating neurological disorders. recipharm.com However, this property must be systematically evaluated for new analogues.
Future research must incorporate these preclinical assessments early in the drug discovery process to identify and prioritize candidates with the highest likelihood of clinical success. A deeper understanding of the in vivo behavior of these compounds is necessary to guide further optimization and development.
Application of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the development of this compound-based therapeutics. These computational tools can analyze vast datasets to identify patterns and make predictions that would be difficult or impossible for human researchers to discern.
Applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be used to correlate the structural features of molecules with their biological activity. nih.gov This can help in predicting the potency of new analogues before they are synthesized.
Molecular Docking and Virtual Screening: Computational docking studies can predict how a ligand binds to the active site of a target protein, providing insights into the mechanism of action and guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net Virtual screening can be used to rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active.
Predictive ADME/Tox: AI/ML models can be trained to predict the pharmacokinetic and toxicological properties of compounds, allowing for the early deselection of candidates with unfavorable profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel scaffolds beyond the traditional 4-arylpiperidine framework.
While computational methods are already being applied, there is a need for more sophisticated and validated models specifically tailored to 4-arylpiperidine derivatives. Integrating AI and ML more deeply into the research workflow can help to rationalize the design process, reduce the number of synthesized compounds, and ultimately lower the costs and timelines of drug development. ontosight.ai
Addressing Potential Off-Target Activities and Refinement of Pharmacological Specificity
A major hurdle in drug development is managing off-target activities, where a compound interacts with unintended biological targets, potentially leading to side effects. For 4-arylpiperidine derivatives, which can interact with multiple receptor types, achieving pharmacological specificity is a key challenge. mdpi.com
For instance, many compounds developed as Na+/Ca2+ channel blockers also show affinity for dopamine D2 receptors, which can be an undesirable side effect. nih.gov A significant research effort has been focused on designing analogues that retain their ion channel blocking activity while having significantly reduced affinity for D2 receptors. nih.gov Similarly, in the development of Akt kinase inhibitors, achieving selectivity against the closely related ROCK kinase was a major challenge. bohrium.com
Future research must prioritize the following:
Comprehensive Selectivity Profiling: New analogues should be routinely screened against a broad panel of receptors, enzymes, and ion channels to identify potential off-target interactions early in the development process.
Structure-Based Design for Selectivity: As the three-dimensional structures of more biological targets become available, structure-based drug design can be used to rationally design compounds that fit specifically into the binding site of the desired target while avoiding interactions with off-targets.
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can sometimes improve selectivity. For example, studies have shown that replacing a diphenyl ether with a biphenyl group can differentiate between affinity for ion channels and dopamine D2 receptors. nih.gov
By systematically addressing off-target activities and refining pharmacological specificity, researchers can develop safer and more effective drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key structural features and synthesis routes for 4-(2-Chlorophenyl)piperidine derivatives?
- Methodological Answer : The core structure consists of a piperidine ring substituted with a 2-chlorophenyl group. Synthesis often involves coupling reactions, such as Knoevenagel condensation catalyzed by piperidine, or nucleophilic substitution using dichloromethane and sodium hydroxide for purification . For example, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized via stepwise alkylation and purification (yield: 70–80%, purity: 99%) . Structural confirmation requires NMR, mass spectrometry, and X-ray crystallography (e.g., COD Entry 2230670 for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include wearing protective gloves, goggles, and masks to avoid dermal/ocular exposure. Toxicological data for related compounds (e.g., acute oral/dermal toxicity Category 4) suggest handling in fume hoods and using closed systems for reactions . Waste must be segregated and disposed via certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound analogs?
- Methodological Answer : Discrepancies in binding data (e.g., 5-HT2A vs. D2 receptors) require systematic SAR studies. For instance, fluorinated derivatives like 4-(4-fluorobenzoyl)piperidine show 10x higher 5-HT2A affinity than D2, attributed to steric and electronic interactions in docking models . Competitive binding assays under standardized conditions (e.g., radioligand displacement using [³H]ketanserin) and molecular dynamics simulations can clarify selectivity .
Q. What analytical techniques are optimal for characterizing metabolites of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP)?
- Methodological Answer : Gas chromatography with electron-capture detection (GC-ECD) is effective for CPHP analysis in biological matrices. Metabolites are extracted via basic solvent partitioning (e.g., ethyl acetate), back-extracted with HCl, and quantified against calibrated standards . LC-MS/MS provides higher sensitivity for low-concentration metabolites, with fragmentation patterns confirming structural identity .
Q. How do substituent variations (e.g., sulfonyl vs. benzoyl groups) influence the biological activity of this compound derivatives?
- Methodological Answer : Sulfonyl groups (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) enhance enzyme inhibition via hydrogen bonding with catalytic residues, while benzoyl derivatives (e.g., 4-(2,4-difluorobenzoyl)piperidine) improve lipophilicity and CNS penetration . Comparative studies using enzyme kinetics (e.g., IC₅₀ assays) and logP measurements can quantify these effects .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting toxicity or activity data (e.g., vs. 8) require replication under controlled conditions (pH, temperature) and validation via orthogonal assays (e.g., in vitro + in vivo models).
- Advanced Purification : Column chromatography with petroleum ether:ethyl acetate (90:10) resolves stereoisomers in chlorophenyl-piperidine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
